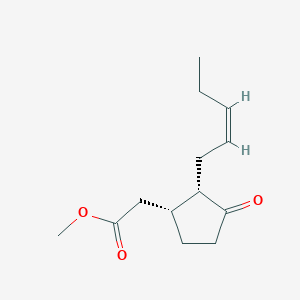

(3R,7S)-Methyl jasmonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,7S)-Methyl jasmonate is a derivative of jasmonic acid, a naturally occurring plant hormone. Jasmonates, including methyl jasmonate and its derivatives, play crucial roles in plant growth, development, and defense mechanisms. They are involved in processes such as seed germination, root growth, fruit ripening, and response to environmental stresses .

准备方法

Synthetic Routes and Reaction Conditions: (3R,7S)-Methyl jasmonate can be synthesized through various chemical routes. One common method involves the esterification of jasmonic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl (+)-7-isojasmonate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反应分析

Types of Reactions: (3R,7S)-Methyl jasmonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Plant Defense Mechanism

Role in Plant Defense:

(3R,7S)-Methyl jasmonate functions as a signaling molecule in plants, triggering defense mechanisms against biotic and abiotic stresses. It is produced in response to herbivory and wounding, leading to the synthesis of defense-related compounds such as phytoalexins and protease inhibitors .

Case Study: Norway Spruce

In experiments with Picea abies (Norway spruce), external application of methyl jasmonate resulted in a significant increase in monoterpene and sesquiterpene compounds, which are crucial for plant defense .

Table 1: Effects of Methyl Jasmonate on Plant Defense Responses

| Plant Species | Response Type | Observed Effect |

|---|---|---|

| Picea abies | Biotic stress | Increased terpene production |

| Brassica spp. | Insect resistance | Reduced herbivory levels |

| Arabidopsis thaliana | Fungal resistance | Decreased disease severity |

Agricultural Applications

Enhancing Crop Resistance:

Methyl jasmonate has been shown to enhance resistance in various crops. For instance, treated plants exhibit lower levels of herbivory and reduced pest populations .

Drought Tolerance:

Studies indicate that application of methyl jasmonate can improve drought tolerance in crops like strawberries by altering metabolic pathways to reduce transpiration rates .

Table 2: Methyl Jasmonate Effects on Crop Yield and Resistance

| Crop Species | Application Method | Yield Increase (%) | Resistance Type |

|---|---|---|---|

| Strawberry | Foliar spray | 15 | Drought |

| Tobacco | Soil application | 20 | Insect herbivory |

| Lettuce | Seed treatment | 16 | Pathogen resistance |

Medicinal Applications

Anti-Cancer Properties:

Research has demonstrated that methyl jasmonate can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the activation of pro-apoptotic proteins and the MAPK signaling pathway .

Table 3: Effects of Methyl Jasmonate on Cancer Cell Lines

| Cell Line | Concentration (mM) | Apoptosis Induction (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 2 | 37.2 | Activation of caspases |

| PC-3 | 2 | 35 | Inhibition of Bcl-2 |

| A549 | 4.937 | 40 | MAPK pathway activation |

Biotechnological Applications

Rubber Production Enhancement:

Recent studies show that methyl jasmonate can enhance the production of natural rubber in Lactuca serriola. Application resulted in a statistically significant increase in rubber yield by up to 16% .

Table 4: Rubber Yield Enhancement through Methyl Jasmonate Treatment

| Treatment Concentration (µM) | Rubber Yield (%) |

|---|---|

| Control | 5.0 |

| 200 | 7.2 |

| 400 | 7.8 |

作用机制

(3R,7S)-Methyl jasmonate is compared with other jasmonates such as jasmonic acid and cis-jasmone:

Jasmonic Acid: Both compounds are involved in plant defense and stress responses, but methyl (+)-7-isojasmonate is more effective in certain applications due to its methyl ester group.

Cis-Jasmone: Similar to methyl (+)-7-isojasmonate, cis-jasmone also plays a role in plant defense but has different structural and functional properties

相似化合物的比较

- Jasmonic acid

- Methyl jasmonate

- Cis-jasmone

Conclusion

(3R,7S)-Methyl jasmonate is a versatile compound with significant roles in plant biology, chemistry, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and practical applications.

属性

分子式 |

C13H20O3 |

|---|---|

分子量 |

224.3 g/mol |

IUPAC 名称 |

methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1 |

InChI 键 |

GEWDNTWNSAZUDX-KWKBKKAHSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

手性 SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC |

规范 SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。